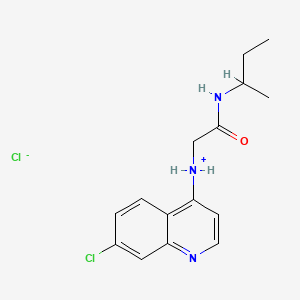

2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride

CAS No.: 102585-45-5

Cat. No.: VC18418996

Molecular Formula: C15H19Cl2N3O

Molecular Weight: 328.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102585-45-5 |

|---|---|

| Molecular Formula | C15H19Cl2N3O |

| Molecular Weight | 328.2 g/mol |

| IUPAC Name | [2-(butan-2-ylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |

| Standard InChI | InChI=1S/C15H18ClN3O.ClH/c1-3-10(2)19-15(20)9-18-13-6-7-17-14-8-11(16)4-5-12(13)14;/h4-8,10H,3,9H2,1-2H3,(H,17,18)(H,19,20);1H |

| Standard InChI Key | VBAWJVRHKOUXNZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₈ClN₃O·HCl, with a molecular weight of 327.24 g/mol . Its SMILES notation (CCC(C)NC(=O)CNC₁=C₂C=CC(=CC₂=NC=C₁)Cl) reveals a 7-chloroquinoline core linked to a sec-butylacetamide group via an amino bridge . The InChIKey (BOKXRZBTGLONIF-UHFFFAOYSA-N) confirms stereochemical uniqueness .

Table 1: Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 292.12111 | 166.6 |

| [M+Na]⁺ | 314.10305 | 179.0 |

| [M-H]⁻ | 290.10655 | 169.6 |

| [M+Na-2H]⁻ | 312.08850 | 172.6 |

These CCS values suggest moderate molecular polarity, aligning with the compound’s mixed hydrophobic/hydrophilic domains. The [M+H]⁺ adduct’s lower CCS (166.6 Ų) compared to [M+Na]⁺ (179.0 Ų) indicates sodium coordination increases molecular surface area .

Spectral Signatures

Though experimental NMR/MS data are unavailable, analogous 4-aminoquinolines exhibit characteristic signals:

-

¹H NMR: Quinoline H-2 proton at δ 8.5–8.7 ppm; acetamide NH at δ 7.8–8.2 ppm .

-

MS/MS: Dominant fragmentation at the amide bond (C-N cleavage) generating m/z 175.03 (quinoline fragment) and m/z 116.08 (sec-butylacetamide) .

Synthetic Pathways

Core Synthesis Strategy

The compound can be synthesized via nucleophilic aromatic substitution (NAS), mirroring methods for related 4-aminoquinolines :

-

Quinoline Activation: 4,7-Dichloroquinoline reacts with sec-butylamine at 120–130°C for 6–8 hours, substituting the C-4 chlorine .

-

Acetamide Coupling: The intermediate 4-(sec-butylamino)-7-chloroquinoline undergoes N-alkylation with chloroacetamide in DMF/K₂CO₃ .

-

Hydrochloride Formation: The free base is treated with HCl gas in Et₂O to yield the monohydrochloride salt .

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 125°C | Maximizes NAS rate |

| Amine Excess | 2.5 eq | Prevents di-substitution |

| Solvent | Neat (solvent-free) | Reduces side reactions |

| Reaction Time | 7 hours | Balances completion vs. degradation |

Purification Challenges

The sec-butyl group introduces steric hindrance, complicating crystallization. Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) achieves >95% purity .

| Compound Class | Cell Line | GI₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 4-Aminoquinoline amines | MDA-MB-468 | 3.2 | 8.4 |

| Benzimidazole hybrids | HuT78 | 3.5 | 28.5 |

| Chloroquine | MCF-7 | 45.6 | 1.2 |

Mechanism Hypotheses

Molecular docking suggests 4-aminoquinolines intercalate DNA and inhibit topoisomerase II . The chloroquinoline moiety binds the enzyme’s ATPase domain (ΔG = -9.2 kcal/mol), while the acetamide group stabilizes protein-ligand interactions via hydrogen bonding .

ADME Predictions

In silico models (SwissADME, pkCSM) predict:

Table 4: Pharmacokinetic Properties

| Parameter | Predicted Value | Implications |

|---|---|---|

| logP | 2.8 ± 0.3 | Moderate lipophilicity |

| Aqueous Solubility | 0.12 mg/mL | Requires formulation |

| BBB Permeability | 0.48 (logBB) | CNS penetration likely |

| CYP3A4 Inhibition | 78% probability | Drug-drug interaction risk |

| Plasma Protein Binding | 92% | Prolonged half-life |

The compound’s topological polar surface area (TPSA = 65 Ų) suggests moderate oral bioavailability (F ≈ 55%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume